molecular formula C12H17NO4 B14158646 Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate CAS No. 49744-35-6

Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate

Cat. No.: B14158646
CAS No.: 49744-35-6
M. Wt: 239.27 g/mol
InChI Key: KRCFNZKIXDOQFX-UHFFFAOYSA-N
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Description

Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate is a chemical compound with the molecular formula C12H17NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethanol backbone with methoxyethoxy and aminobenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under reflux conditions, often using a catalyst to facilitate the esterification process. The product is then purified through filtration and concentration techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation and crystallization are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzoates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate involves its interaction with specific molecular targets. The aminobenzoate group can interact with enzymes and receptors, modulating their activity. The methoxyethoxy group enhances the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2-(2-methoxyethoxy)-, 1-(4-aminobenzoate)
  • Ethanol, 2-(2-methoxyethoxy)-, 4-nitrobenzoate
  • Ethanol, 2-(2-methoxyethoxy)-, 4-hydroxybenzoate

Uniqueness

Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminobenzoate group allows for specific interactions with biological targets, while the methoxyethoxy group enhances its solubility and stability .

Properties

CAS No.

49744-35-6

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethyl 4-aminobenzoate

InChI

InChI=1S/C12H17NO4/c1-15-6-7-16-8-9-17-12(14)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3

InChI Key

KRCFNZKIXDOQFX-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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